N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride
CAS No.: 1235440-90-0
Cat. No.: VC3361862
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235440-90-0 |
|---|---|
| Molecular Formula | C10H21ClN2O |
| Molecular Weight | 220.74 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H |
| Standard InChI Key | UCOFSZQGMFHHTQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CC(=O)NCCN.Cl |
| Canonical SMILES | C1CCC(CC1)CC(=O)NCCN.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is characterized by several identifiers that uniquely define it within chemical databases and nomenclature systems. The compound has a CAS registry number of 1235440-90-0, which serves as its primary identification code in chemical literature and regulatory contexts . Its molecular formula is C₁₀H₂₁ClN₂O, with a calculated molecular weight of 220.74 g/mol, reflecting the addition of HCl to the parent compound . The IUPAC nomenclature officially designates it as "N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride," indicating its salt form through semicolon notation. This compound has been assigned various database identifiers, including the PubChem Compound ID 47002970, which allows for cross-referencing across chemical information repositories.
Structural Features
The molecular structure of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride features several key functional groups that contribute to its chemical behavior. The backbone of the molecule contains a cyclohexyl ring, which is a saturated six-membered carbocyclic structure that contributes to the lipophilic character of the compound. This cyclohexyl group is connected to an acetamide moiety via a methylene bridge, creating the cyclohexylacetamide portion of the molecule. The acetamide group forms an amide bond with an aminoethyl chain, resulting in a terminal primary amine functionality that is protonated in the hydrochloride salt form . The chloride counterion balances the positive charge on the protonated amine, enhancing the compound's crystallinity and stability.
Structural Representation
The structure of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride can be represented through various notations that capture its chemical connectivity and spatial arrangement. The SMILES notation for this compound is C1CCC(CC1)CC(=O)NCCN.Cl, which provides a linear string representation of its molecular structure. For more comprehensive structural information, the Standard InChI notation is available: InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H. These notations are essential for database searches and computational chemistry applications. The corresponding Standard InChIKey, UCOFSZQGMFHHTQ-UHFFFAOYSA-N, provides a condensed, fixed-length identifier that facilitates rapid searching in chemical databases.
Physicochemical Properties
Chemical Properties
The chemical reactivity of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is primarily centered around its functional groups, particularly the amine and amide moieties. The terminal primary amine, although protonated in the hydrochloride form, can be deprotonated under basic conditions to restore its nucleophilic character, allowing it to participate in various reactions including nucleophilic substitutions, reductive aminations, and acylations. The amide linkage contributes to the compound's hydrogen bonding capabilities, potentially facilitating interactions with biological targets or serving as a recognition element in supramolecular chemistry. The cyclohexyl ring, being relatively inert under most conditions, primarily contributes to the compound's lipophilicity and steric properties rather than participating directly in chemical transformations.
Chemical Data Comparison
The following table compares key chemical data between the free base form (N-(2-aminoethyl)-2-cyclohexylacetamide) and its hydrochloride salt:
| Property | Free Base Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | C₁₀H₂₁ClN₂O |
| Molecular Weight | 184.28 g/mol | 220.74 g/mol |
| CAS Number | Not specified in sources | 1235440-90-0 |
| Physical State | Presumed solid | Solid |
| Water Solubility | Lower | Higher |
| Stability | Lower | Higher |
| PubChem CID | 43210022 | 47002970 |
This comparison highlights the significant differences in physical and chemical properties that result from salt formation, particularly the increase in molecular weight and enhanced aqueous solubility .
Synthesis and Production
Synthetic Routes
The synthesis of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride can be approached through several organic chemistry methodologies, primarily focusing on amide bond formation. One common synthetic route likely involves the reaction between 2-cyclohexylacetic acid (or its activated derivative such as an acid chloride or ester) and ethylenediamine. In this approach, the carboxylic acid moiety of 2-cyclohexylacetic acid is activated, typically using coupling reagents such as carbodiimides (e.g., DCC or EDC) or through conversion to an acid chloride using thionyl chloride or oxalyl chloride. The activated carboxylic acid then undergoes nucleophilic attack by one of the amine groups of ethylenediamine, forming the amide bond characteristic of the target compound. This reaction generally requires careful control of stoichiometry to minimize di-substitution of ethylenediamine.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride provides essential information for structural confirmation and purity assessment. In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the compound would exhibit characteristic signals for the cyclohexyl ring protons (typically between 0.8-2.0 ppm), the methylene protons adjacent to the carbonyl group, the ethylene bridge protons, and the amide NH proton (typically a broad signal between 7-8 ppm). The protonated primary amine would generally appear as a broad signal at approximately 8-9 ppm. Carbon-13 NMR (¹³C NMR) would show distinctive signals for the carbonyl carbon (typically around 170-175 ppm), the cyclohexyl carbons, and the ethylene chain carbons. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the amide C=O stretch (approximately 1630-1690 cm⁻¹), N-H stretching vibrations, and C-H stretching bands from the aliphatic portions of the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and identity of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride. High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for purity determination, possibly employing reverse-phase conditions with UV detection or mass spectrometric detection for enhanced sensitivity and specificity. Typical HPLC methods might utilize C18 columns with gradient elution using mixtures of water and acetonitrile, potentially with modifiers such as trifluoroacetic acid or formic acid to enhance peak shape for this basic compound. Gas Chromatography (GC) might be less suitable due to the compound's polarity and the potential for thermal decomposition, though derivatization approaches could potentially overcome these limitations. Thin Layer Chromatography (TLC) could serve as a rapid screening tool during synthesis and purification, using appropriate solvent systems that differentiate between the target compound and potential synthetic impurities.
Comparison with Related Compounds
Structural Analogs
N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride shares structural similarities with several other compounds that may exhibit related or distinctive chemical and biological properties. One such analog is 2-amino-N-cyclohexylacetamide (CAS: 16817-90-6), which features a reversed amide linkage compared to our target compound, with the amine functionality adjacent to the carbonyl group rather than at the terminal position of an ethylene chain . Another related compound is methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 322392-74-5), which contains an ester functionality in place of the amide group and positions the amine directly on the carbon adjacent to the carbonyl rather than on a separate ethylene chain . These structural variations would be expected to significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities, despite their shared cyclohexyl moiety.
Free Base versus Hydrochloride Salt
A direct comparison between N-(2-aminoethyl)-2-cyclohexylacetamide (the free base) and its hydrochloride salt reveals significant differences in physical and chemical properties that impact their handling and applications. The free base form has a molecular weight of 184.28 g/mol, compared to 220.74 g/mol for the hydrochloride salt, reflecting the addition of HCl . The free base would typically exhibit lower water solubility but increased solubility in organic solvents compared to the hydrochloride salt. The salt form generally demonstrates enhanced stability, particularly against oxidation and degradation during storage. The presence of the chloride counterion in the salt form significantly alters the compound's crystallinity, melting point, and hygroscopicity. From a practical perspective, the hydrochloride salt is often preferred in pharmaceutical and biological applications due to its improved solubility in aqueous systems, which facilitates formulation and administration.
Chemical Reactivity Differences
The chemical reactivity profiles of N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride and related compounds are influenced by their specific structural features and functional group arrangements. In the hydrochloride salt, the terminal amine is protonated, significantly reducing its nucleophilicity compared to the free base form. This protonation affects the compound's ability to participate in reactions typically requiring nucleophilic amine participation, such as acylation, alkylation, or reductive amination. The amide group in our target compound is relatively stable under physiological conditions, whereas the ester functionality in methyl 2-amino-2-cyclohexylacetate hydrochloride would be more susceptible to hydrolysis, particularly under basic conditions . The positioning of functional groups also impacts reactivity—2-amino-N-cyclohexylacetamide, with its amine adjacent to the carbonyl, might exhibit different chemical behavior due to potential intramolecular interactions or neighboring group effects . These reactivity differences have important implications for the compounds' metabolic stability, chemical transformation potential, and applicability in various synthetic pathways.
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